3-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one
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Overview
Description
3-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one is an organic compound characterized by the presence of a diphenylphosphoryl group, a methyl group, and a phenyl group attached to a hexenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one typically involves the reaction of diphenylphosphoryl chloride with a suitable precursor under controlled conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with diphenylphosphoryl chloride to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can participate in substitution reactions where the diphenylphosphoryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
3-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one involves its interaction with molecular targets such as enzymes and proteins. The diphenylphosphoryl group can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl azide: Known for its use in azide-alkyne cycloaddition reactions.
Diphenylphosphoryl chloride: Commonly used as a reagent in organic synthesis.
Triphenylphosphine oxide: A byproduct in many phosphorus-based reactions.
Uniqueness
3-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.
Properties
CAS No. |
821770-29-0 |
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Molecular Formula |
C25H25O2P |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-diphenylphosphoryl-3-methyl-6-phenylhex-5-en-2-one |
InChI |
InChI=1S/C25H25O2P/c1-21(26)25(2,20-12-15-22-13-6-3-7-14-22)28(27,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-19H,20H2,1-2H3 |
InChI Key |
LVEBPKPVNVNXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(CC=CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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